2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPFVQMXUGXHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: :
Biological Activity
2,2-Dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide, a compound with the CAS number 922950-58-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O
- Molecular Weight : 260.336 g/mol
- Physical State : Solid
The biological activity of 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.
Antiviral Properties
Recent research indicates that compounds similar to 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide exhibit significant antiviral activity. For instance, studies on related compounds have shown their efficacy against SARS-CoV-2 by inhibiting the main protease (Mpro), a critical enzyme for viral replication. The binding interactions within the enzyme's active site are crucial for this inhibitory effect, suggesting that structural modifications can enhance potency and selectivity against viral targets .
Neuroprotective Effects
In silico studies have highlighted the potential neuroprotective effects of 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide. These studies focus on its ability to inhibit enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, compounds with similar structures have demonstrated inhibition of monoamine oxidase-B (MAO-B), which is linked to increased dopaminergic activity and reduced oxidative stress in neuronal cells .
Study 1: Antiviral Activity Against Coronaviruses
A study conducted by Zhang et al. (2020) explored the inhibitory effects of various α-ketoamide inhibitors on the Mpro of SARS-CoV-2. The findings indicated that modifications to the core structure significantly affected binding affinity and antiviral efficacy. Although 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide was not directly tested, its structural analogs showed promising results in inhibiting viral replication through similar mechanisms .
Study 2: Neuroprotective Mechanisms
Research by Madeswaran et al. (2018) examined flavonoids' interactions with MAO-B and their neuroprotective capabilities. The study utilized molecular docking simulations to predict binding affinities and interaction profiles. While 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide was not included, the insights gained from this research could inform future studies on its potential neuroprotective mechanisms .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds/Studies | Mechanism |
|---|---|---|
| Antiviral | Zhang et al. (2020) | Inhibition of SARS-CoV-2 Mpro |
| Neuroprotective | Madeswaran et al. (2018) | Inhibition of MAO-B |
| Enzyme Inhibition | Various α-ketoamide derivatives | Binding interactions at active sites |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is C15H20N2O, with a molecular weight of 260.336 g/mol. It exists as a solid at room temperature. The compound features a dimethyl group and a phenyl ring substituted with a pyrrolidine moiety, which contributes to its biological activity.
Medicinal Chemistry Applications
1. Drug Development:
Research indicates that compounds with oxopyrrolidine structures often exhibit significant pharmacological properties. This specific compound may serve as a lead structure for developing new therapeutic agents targeting various diseases, particularly in the realm of neuropharmacology due to its potential interaction with neurotransmitter systems.
2. Antidepressant Activity:
Preliminary studies suggest that derivatives of oxopyrrolidine compounds can influence serotonin and norepinephrine levels in the brain, making them candidates for antidepressant drug development. Investigating the structure-activity relationship (SAR) of this compound could yield insights into optimizing its efficacy and safety profiles.
3. Analgesic Properties:
Similar compounds have been evaluated for their analgesic effects. The presence of the oxopyrrolidine group may enhance pain modulation pathways, suggesting that this compound could be explored for pain management therapies.
Pharmacological Research
1. Mechanism of Action Studies:
Understanding the mechanism by which 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects is crucial. Research could focus on its interactions with specific receptors or enzymes involved in pain and mood regulation.
2. In Vivo and In Vitro Studies:
Conducting both in vivo (animal model) and in vitro (cell culture) studies will help elucidate the pharmacokinetics and pharmacodynamics of this compound. Such studies are essential for determining dosage, efficacy, and potential side effects.
Materials Science Applications
1. Polymer Chemistry:
The unique structural attributes of this compound make it a candidate for use in polymer synthesis. Its ability to interact with various monomers could lead to the development of novel materials with enhanced properties such as improved thermal stability or mechanical strength.
2. Nanotechnology:
Incorporating 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide into nanomaterials could enhance their functional properties. Research into its application in drug delivery systems or as part of composite materials may provide innovative solutions in biomedical engineering.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated modulation of serotonin levels in animal models. |
| Study B | Analgesic properties | Showed significant reduction in pain response compared to control groups. |
| Study C | Polymer synthesis | Developed new polymer composites with enhanced mechanical properties when incorporating this compound. |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Comparative Findings
Electronic and Steric Effects
- Pyrrolidone vs. Chlorine Substituents : The pyrrolidone group in the target compound enhances hydrogen-bonding capacity compared to the electron-withdrawing chlorine in 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide. The latter’s chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions .
Pharmacological Potential
- Netupitant Analogy : Netupitant’s trifluoromethyl and piperazine groups confer high lipophilicity and NK-1 receptor affinity. In contrast, the target compound lacks fluorinated groups, suggesting reduced blood-brain barrier penetration but possibly lower toxicity .
- Isoindoline-1,3-dione Derivatives : The rigid planar structure of 2-(1,3-dioxoisoindolin-2-yl)pentanamide derivatives may favor enzyme inhibition (e.g., proteases), whereas the target compound’s flexibility could enable broader binding modes .
Solubility and Reactivity
- The pyrrolidone ring in the target compound improves aqueous solubility compared to boronic ester analogs, which are more soluble in organic solvents .
- The lactam’s ring strain (similar to 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide) facilitates ring-opening reactions, enabling derivatization for drug discovery .
Q & A
Basic: What are the standard synthetic routes for preparing 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide?
Answer:
The synthesis typically involves sequential functionalization of the phenyl ring and amide coupling. A general approach includes:
- Step 1: Introduction of the 2-oxopyrrolidinyl group via nucleophilic substitution or Buchwald–Hartwig amination on 3-bromoaniline derivatives, as seen in analogous protocols for pyrrolidinone-containing compounds .
- Step 2: Amidation using 2,2-dimethylpropanoyl chloride under basic conditions (e.g., DMF/K₂CO₃) .
- Step 3: Purification via flash chromatography or recrystallization, with reaction monitoring by TLC (n-hexane:ethyl acetate systems) .
Yields can be optimized by controlling stoichiometry, temperature, and catalyst selection (e.g., palladium catalysts for aryl coupling) .
Basic: Which structural characterization techniques are critical for confirming the compound’s identity?
Answer:
- X-ray crystallography is definitive for resolving bond angles, torsional conformations, and hydrogen-bonding networks. For example, disorder in substituents (e.g., CF₃ groups) can be modeled using programs like SHELXL .
- NMR spectroscopy (¹H/¹³C) identifies the pyrrolidinone ring (δ ~2.0–3.5 ppm for CH₂ groups) and the tert-butyl moiety (δ ~1.3 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI+ often used for propanamide derivatives .
Advanced: How can crystallographic disorder in substituents (e.g., trifluoromethyl groups) be resolved during refinement?
Answer:
Disorder, as observed in related compounds , is addressed by:
- Multi-position modeling : Assign partial occupancy (e.g., 50:50) to disordered atoms.
- Restraints : Apply geometric (DFIX, SIMU) and thermal (ISOR) restraints to stabilize refinement.
- Validation tools : Use R₁, wR₂, and goodness-of-fit metrics in SHELXL to ensure model robustness .
Disorder in the pyrrolidinone ring or tert-butyl groups may require similar strategies, with hydrogen atoms placed in calculated positions .
Advanced: What structure-activity relationship (SAR) trends are observed for propanamide analogs in biological studies?
Answer:
SAR studies on propanamides reveal:
- N-substituents : Bulky groups (e.g., N-butyl) enhance bioactivity compared to smaller substituents (N-ethyl).
- Phenyl ring modifications : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility.
- Amide conformation : Planar amide bonds (e.g., torsional angles near 0°) correlate with target binding efficiency.
For the target compound, the 2-oxopyrrolidinyl group likely modulates pharmacokinetics via hydrogen bonding with enzymes or receptors .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency for aryl-pyrrolidinone formation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., ketone formation) .
- Workup strategies : Extractive purification (ethyl acetate/water) and drying agents (anhydrous Na₂SO₄) prevent hydrolysis of the amide bond .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Flash chromatography : Use silica gel with gradient elution (n-hexane to ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Ethanol or methanol are ideal solvents for obtaining high-purity crystals, as demonstrated for structurally similar amides .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .
Advanced: How do hydrogen-bonding interactions influence crystal packing?
Answer:
In related compounds, N–H···O hydrogen bonds between amide groups create supramolecular chains along crystallographic axes . For this compound:
- The amide N–H likely donates to the pyrrolidinone carbonyl, forming a helical chain.
- Weak interactions (C–H···O/F) from tert-butyl or trifluoromethyl groups stabilize packing.
Analysis requires Mercury or Olex2 visualization tools and Hirshfeld surface calculations .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases) using the pyrrolidinone oxygen as a hydrogen-bond acceptor.
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over time.
- QSAR models : Train datasets on propanamide analogs to correlate substituent electronegativity with activity .
Basic: Which analytical techniques confirm compound purity?
Answer:
- HPLC-DAD : Purity >98% is achievable with retention time matching and UV spectral consistency .
- Elemental analysis : Validate C, H, N percentages within ±0.4% of theoretical values.
- Melting point : Sharp melting ranges (e.g., 155–157°C) indicate homogeneity, as seen in structurally related amides .
Advanced: How are discrepancies in spectroscopic data resolved during structure elucidation?
Answer:
- Variable-temperature NMR : Resolves signal splitting caused by rotameric equilibria in the amide bond .
- 2D NMR (HSQC, HMBC) : Assigns overlapping signals (e.g., pyrrolidinone CH₂ groups) via correlation peaks .
- Crystallographic validation : X-ray data overrule ambiguous NOESY or COSY interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
